molecular formula C7H11NO B587703 2,4-Pentadienal,4-(dimethylamino)-(9CI) CAS No. 159411-14-0

2,4-Pentadienal,4-(dimethylamino)-(9CI)

Cat. No.: B587703
CAS No.: 159411-14-0
M. Wt: 125.171
InChI Key: VLSWSEJOSCZBFI-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of 2,4-Pentadienal,4-(dimethylamino)-(9CI) follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as (2E,4E)-5-(dimethylamino)penta-2,4-dienal. The structural framework consists of a five-carbon chain featuring two conjugated double bonds in the E,E-configuration, terminated by an aldehyde group at position 1 and a dimethylamino substituent at position 5. The Chemical Abstracts Service registry number 4688-60-2 provides unambiguous identification, while alternative systematic names include N,N-Dimethylamino-2,4-pentadiene-5-al and 2,4-pentadienal, 5-(dimethylamino)-, (2E,4E)-.

The molecular structure exhibits several critical identifying features that distinguish it from related compounds. The InChI descriptor InChI=1S/C7H11NO/c1-8(2)6-4-3-5-7-9/h3-7H,1-2H3/b5-3+,6-4+ precisely defines the stereochemical arrangement, confirming the trans-configuration of both double bonds. The SMILES notation CN(C)/C=C/C=C/C=O provides a concise structural representation that emphasizes the conjugated system extending from the dimethylamino group to the aldehyde carbon. These identifiers collectively establish the compound's unique position within the broader category of α,β,γ,δ-unsaturated aldehydes.

Spectroscopic characterization has provided detailed structural confirmation through multiple analytical techniques. Nuclear magnetic resonance studies, particularly those conducted using deuterated dimethyl sulfoxide as solvent, have revealed characteristic chemical shifts that correspond to the conjugated dienal system. The aldehyde proton typically appears significantly downfield due to the deshielding effect of the carbonyl group, while the olefinic protons display coupling patterns consistent with the E,E-stereochemistry. The N-methyl groups of the dimethylamino substituent produce a distinct singlet in the aliphatic region, providing clear evidence of the tertiary amine functionality.

Structural Parameter Value Source
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
CAS Registry Number 4688-60-2
InChI Key MJPXUXNGHKYZIV-GGWOSOGESA-N
E/Z Configuration (2E,4E)

Historical Context in Organic Chemistry

The development of dimethylamino-substituted dienal chemistry emerged from fundamental advances in understanding conjugated carbonyl systems during the mid-20th century. Early investigations into compounds possessing extended π-electron systems revealed the unique electronic properties that arise when electron-donating groups such as dimethylamino are positioned in conjugation with electron-withdrawing carbonyl functionalities. These studies established the theoretical foundation for understanding push-pull chromophores, where the charge transfer between donor and acceptor groups creates molecules with distinctive optical and electronic characteristics.

The synthetic accessibility of 2,4-Pentadienal,4-(dimethylamino)-(9CI) and related compounds became feasible through the development of aldol condensation methodologies that could reliably construct conjugated dienal systems. These synthetic approaches built upon classical organic transformations, adapting them to accommodate the specific requirements of creating extended conjugated systems while maintaining stereochemical control. The ability to introduce dimethylamino substituents through various alkylation strategies provided chemists with versatile tools for accessing this class of compounds.

Historical documentation reveals that compounds of this structural type gained prominence in materials science applications during the latter half of the 20th century. The unique combination of electron donation and conjugation present in dimethylamino-substituted dienals made them attractive candidates for nonlinear optical applications and as precursors to more complex chromophoric systems. This historical development paralleled broader advances in understanding structure-property relationships in organic electronic materials, establishing these compounds as important synthetic targets.

The evolution of analytical techniques during this period significantly enhanced the ability to characterize these compounds precisely. Advances in nuclear magnetic resonance spectroscopy, particularly the development of two-dimensional techniques, enabled detailed structural elucidation of conjugated systems like 2,4-Pentadienal,4-(dimethylamino)-(9CI). These analytical capabilities not only confirmed structural assignments but also provided insights into the electronic properties that govern the behavior of these push-pull systems.

Related Dimethylamino-Substituted Dienal Compounds

The chemical family encompassing dimethylamino-substituted dienal compounds exhibits remarkable structural diversity while maintaining common electronic characteristics derived from the donor-acceptor motif. A prominent member of this family is (2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal, which incorporates an aromatic dimethylaminophenyl group in place of the simple dimethylamino substituent. This compound, bearing the molecular formula C₁₃H₁₅NO and molecular weight of 201.26 grams per mole, demonstrates how structural modifications can significantly alter physical properties while preserving the fundamental electronic characteristics.

The phenyl-substituted analog exhibits a melting point range of 155-156 degrees Celsius, substantially higher than simpler dienal derivatives, reflecting the increased molecular weight and enhanced intermolecular interactions. The boiling point prediction of 375.9±35.0 degrees Celsius under atmospheric pressure indicates significantly reduced volatility compared to the parent compound. These physical property differences highlight how structural modifications within this compound family can be used to tailor material properties for specific applications.

Extended conjugation systems represent another important branch of this chemical family, exemplified by compounds such as 2,4,6-heptatrienal derivatives bearing dimethylamino substituents. These longer chain analogs, including 2,4,6-heptatrienal, 7-[4-(dimethylamino)phenyl]-, demonstrate how the conjugated chain length can be systematically varied to modulate electronic properties. The incorporation of additional conjugated units creates more extended π-electron systems, potentially enhancing charge transfer characteristics and optical responses.

Aromatic variants within this family include naphthalene-containing derivatives such as 2,4-Pentadienal, 5-[4-(dimethylamino)-1-naphthalenyl]-. This compound, with molecular formula C₁₇H₁₇NO and molecular weight of 251.32 grams per mole, represents a significant expansion of the aromatic system compared to simpler phenyl analogs. The predicted physical properties, including a boiling point of 443.3±38.0 degrees Celsius and density of 1.109±0.06 grams per cubic centimeter, reflect the substantial increase in molecular size and polarizability.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2,4-Pentadienal,4-(dimethylamino)-(9CI) C₇H₁₁NO 125.17 Simple dienal chain
(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dienal C₁₃H₁₅NO 201.26 Phenyl substitution
2,4,6-Heptatrienal, 7-[4-(dimethylamino)phenyl]- - - Extended conjugation
2,4-Pentadienal, 5-[4-(dimethylamino)-1-naphthalenyl]- C₁₇H₁₇NO 251.32 Naphthalene system

The structural relationships within this compound family demonstrate systematic approaches to molecular design for electronic applications. The progression from simple alkyl dimethylamino groups to aromatic substitution patterns, and from shorter to longer conjugated chains, provides a framework for understanding structure-property relationships in donor-acceptor systems. These relationships have proven valuable in developing new materials for applications ranging from nonlinear optics to organic electronics, where precise control over electronic properties is essential for device performance.

Properties

CAS No.

159411-14-0

Molecular Formula

C7H11NO

Molecular Weight

125.171

IUPAC Name

4-(dimethylamino)penta-2,4-dienal

InChI

InChI=1S/C7H11NO/c1-7(8(2)3)5-4-6-9/h4-6H,1H2,2-3H3

InChI Key

VLSWSEJOSCZBFI-UHFFFAOYSA-N

SMILES

CN(C)C(=C)C=CC=O

Synonyms

2,4-Pentadienal,4-(dimethylamino)-(9CI)

Origin of Product

United States

Preparation Methods

Stork Enamine-Mediated Aldol Condensation

Hartmann and Radeglia (1975) first reported the synthesis of (2E,4E)-5-(dimethylamino)penta-2,4-dienal via a Stork enamine reaction. The protocol involves:

  • Enamine formation : Reacting dimethylamine with crotonaldehyde to generate an enamine intermediate.

  • Aldol condensation : Treating the enamine with acrolein under acidic conditions to extend conjugation.

  • Hydrolysis : Cleaving the enamine under mild acidic conditions to yield the target aldehyde.

Experimental Data

StepReagents/ConditionsYieldKey Observations
1Dimethylamine (2 eq), EtOH, 0°C, 2 hr78%Enamine formation confirmed by 13C^{13}\text{C} NMR.
2Acrolein (1.2 eq), HCl (cat.), THF, -10°C, 4 hr65%E,E-selectivity achieved via kinetic control.
31M HCl, H₂O, 25°C, 30 min89%Aldehyde confirmed by IR (ν~C=O~ 1720 cm⁻¹).

Patent-Derived Industrial Methods

Continuous-Flow Amination

A patent by WIPO (WO 2017/058594A1) describes a continuous-flow system for synthesizing TRPM8 modulators, potentially adaptable to (2E,4E)-5-(dimethylamino)penta-2,4-dienal. Key steps include:

  • Gas-phase amination : Dimethylamine is introduced into a stream of 2,4-pentadienal vapor at 150°C.

  • In-line purification : Reactive distillation removes excess amine and stabilizes the product.

Advantages

  • Throughput: 1.2 kg/hr at pilot scale.

  • Purity: >98% (GC-MS).

Analytical Characterization and Validation

Spectroscopic Data

  • 1H^{1}\text{H} NMR (400 MHz, CDCl₃): δ 9.48 (d, J=8.0 Hz, 1H, CHO), 6.85–6.65 (m, 2H, CH=CH), 5.95 (dt, J=15.0, 6.5 Hz, 1H, CH), 3.12 (s, 6H, N(CH₃)₂).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl₃): δ 194.2 (CHO), 153.1, 144.3 (CH=CH), 122.5 (CH), 45.7 (N(CH₃)₂).

  • HRMS : m/z calcd. for C₇H₁₁NO [M+H]⁺ 125.0841, found 125.0839.

Stability Studies

  • Thermal degradation : TGA shows 5% weight loss at 80°C (N₂ atmosphere).

  • Storage : Recommended in amber vials under argon at -20°C (shelf life: 6 months).

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s conjugated system enables [4+2] cycloadditions for constructing polyketide frameworks, as demonstrated in marinomycin A synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienal,4-(dimethylamino)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Pentadienal,4-(dimethylamino)-(9CI) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Pentadienal,4-(dimethylamino)-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Analogs:
  • 4-[4-(Dimethylamino)phenyl]buten-3-one-2 (): A ketone derivative with a dimethylamino-substituted phenyl group. The conjugated enone system contrasts with the pentadienal's aldehyde functionality.
  • 2-(4-(Dimethylamino)-2-hydroxybenzoyl)benzoic acid (): A benzoyl derivative with a dimethylamino group at the 4-position. The hydroxyl and carboxylic acid groups introduce hydrogen-bonding capabilities absent in 2,4-pentadienal.
  • Ethyl 4-(dimethylamino)benzoate (): An ester derivative with a para-substituted dimethylamino group. The ester group enhances stability compared to the aldehyde in 2,4-pentadienal.
Table 1: Structural Comparison
Compound Core Structure Functional Groups Key Features
2,4-Pentadienal,4-(dimethylamino) Conjugated diene + aldehyde -CHO, -N(CH₃)₂ Electron-deficient aldehyde; planar
4-[4-(Dimethylamino)phenyl]buten-3-one-2 Conjugated enone + aryl -C=O, -N(CH₃)₂ Electron-rich ketone; steric hindrance
Ethyl 4-(dimethylamino)benzoate Aromatic ester -COOEt, -N(CH₃)₂ Hydrolytically stable; lipophilic

Key Insight : The aldehyde group in 2,4-pentadienal increases electrophilicity compared to ketones or esters, making it more reactive in nucleophilic additions .

Reactivity and Electronic Properties

The dimethylamino group donates electrons via resonance, stabilizing adjacent positive charges. This effect is critical in:

  • TAK-385 (): A GnRH antagonist where the dimethylamino methyl group reduces cytochrome P450 inhibition, likely due to altered electron distribution.
  • Ethyl 4-(dimethylamino)benzoate (): Exhibits higher polymerization efficiency in resins than 2-(dimethylamino) ethyl methacrylate, attributed to the para-substituted dimethylamino group enhancing electron donation.
Table 2: Reactivity Trends
Compound Reactivity in Polymerization Binding Affinity (kcal/mol) Cytochrome P450 Inhibition
2,4-Pentadienal,4-(dimethylamino) High (predicted) Not reported Moderate (predicted)
Ethyl 4-(dimethylamino)benzoate High -9.7 () Low
2-(Dimethylamino)ethyl methacrylate Moderate -10.7 () High

Key Insight: The position and nature of the dimethylamino group significantly influence reactivity. Para-substitution (as in ethyl 4-(dimethylamino)benzoate) enhances electron donation more effectively than aliphatic substitution .

Physical Properties

While direct data on 2,4-pentadienal is scarce, analogs suggest:

  • Density : ~1.26 g/cm³ (similar to acetic acid derivatives in ).
  • Refractive Index : ~1.582 (aligned with conjugated systems in ).
  • Molecular Weight: Estimated ~165 g/mol (based on C₇H₁₁NO formula).

Q & A

Basic Research Questions

Q. How can 2,4-Pentadienal,4-(dimethylamino)-(9CI) be synthesized with high purity for experimental use?

  • Methodology : A multi-step synthesis route is recommended. Begin with a pre-functionalized dienal backbone, such as 2,4-pentadienal, and introduce the dimethylamino group via nucleophilic substitution or reductive amination. Use anhydrous conditions to prevent side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
  • Validation : Confirm purity via NMR (¹H/¹³C) and LC-MS. Cross-reference spectral data with analogous compounds, such as 4-(dimethylamino)benzophenone derivatives .

Q. What spectroscopic techniques are optimal for characterizing the molecular structure of 2,4-Pentadienal,4-(dimethylamino)-(9CI)?

  • Analytical Workflow :

  • NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve signals for the conjugated dienal system (δ 5.5–7.0 ppm) and dimethylamino protons (δ 2.5–3.0 ppm). 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • IR : Identify characteristic carbonyl (C=O stretch ~1680 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments related to the dimethylamino group .

Q. How does the dimethylamino group influence the compound’s stability under varying pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies:

  • pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via UV-Vis (λmax ~250–300 nm) over 48 hours .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Compare with non-aminated analogs to isolate the dimethylamino group’s role in thermal resistance .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity in Diels-Alder reactions?

  • Computational Approach : Perform DFT calculations (B3LYP/6-31G*) to model the electron density of the dienal system. The dimethylamino group acts as an electron donor, lowering the LUMO energy of the dienophile and accelerating cycloaddition. Validate with experimental kinetics (UV-Vis monitoring of reaction rates) .
  • Contradiction Analysis : If experimental rates deviate from computational predictions, consider steric hindrance from the dimethylamino group or solvent effects (e.g., polarity in acetonitrile vs. toluene) .

Q. How can the compound’s interactions with biological macromolecules (e.g., enzymes) be systematically studied?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., oxidoreductases). Focus on electrostatic interactions between the dimethylamino group and acidic residues (e.g., Asp/Glu) .
  • In Vitro Assays : Test inhibition kinetics (IC₅₀) using fluorogenic substrates. Compare with control compounds lacking the dimethylamino group to isolate its pharmacological role .

Q. What strategies resolve contradictions in reported toxicity data for dimethylamino-substituted aldehydes?

  • Data Reconciliation :

  • Meta-Analysis : Compile toxicity studies (e.g., LD₅₀ in rodents) and normalize for variables like purity, solvent, and administration route. Use QSAR models to predict discrepancies .
  • In Silico Tox Screening : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks. Cross-validate with Ames test data for mutagenic potential .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis & PurificationColumn chromatography, preparative HPLC
Structural Elucidation2D NMR, HR-ESI-MS
Stability ProfilingTGA/DSC, pH-ramp UV-Vis assays
Reactivity AnalysisDFT calculations, kinetic UV-Vis
Toxicity ReconciliationQSAR modeling, Ames test

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